molecular formula C15H15NO3S3 B2582847 N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide CAS No. 1428375-70-5

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide

Cat. No. B2582847
CAS RN: 1428375-70-5
M. Wt: 353.47
InChI Key: IUDAHRKLADSCML-UHFFFAOYSA-N
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Description

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide, also known as FTSC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FTSC is a sulfonamide derivative that contains both furan and thiophene moieties, making it a unique compound with interesting properties.

Scientific Research Applications

Synthesis and Derivatization

N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide and its derivatives have been synthesized and investigated for various applications in scientific research. One study discusses the regiocontrolled synthesis of γ-hydroxybutenolides via singlet oxygen-mediated oxidation of 2-thiophenyl-substituted furans, highlighting the transformation of thiophenyl moieties into ethyl phenylsulfenate and diphenyldisulfide under specific reaction conditions (Kotzabasaki, Vassilikogiannakis, & Stratakis, 2016). Another research elaborates on the synthesis and derivatization of 4-arylsulfonylthiophene- and furan-2-sulfonamides, providing insights into the preparation of these compounds from 3-arylsulfonyl heterocycles via chlorosulfonation (Hartman & Halczenko, 1990).

Corrosion Inhibition

Research has also explored the use of thiophene-based compounds as corrosion inhibitors. A study demonstrated the inhibiting action of a synthesized thiophene Schiff base on the corrosion of mild steel in acidic solutions, indicating its efficiency increases with the inhibitor concentration (Daoud et al., 2014).

Application in Dye-Sensitized Solar Cells

Thiophene and furan derivatives have been utilized in dye-sensitized solar cells (DSSCs) to study the effect of conjugated linkers on device performance. Phenothiazine derivatives with various conjugated linkers, including furan, were synthesized, showing that the furan-linked derivative enhanced solar energy-to-electricity conversion efficiency significantly (Kim et al., 2011).

Corrosion Inhibition in Acidic Medium

Another study on 4-chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic acid (a related compound) showed its potential as an inhibitor for mild steel corrosion in acidic solution, highlighting the role of sulfonamide groups in corrosion inhibition (Sappani & Karthikeyan, 2014).

Catalytic Annulation

Efficient synthesis methods for thiophene and furan derivatives through catalytic annulation have been developed, underscoring the importance of these compounds in synthesizing bioactive molecules and functional materials. A study reports a ZnCl2-catalyzed [4+1] annulation of alkylthio-substituted enaminones and enaminothiones with sulfur ylides, offering a concise route to highly functionalized furans and thiophenes (He et al., 2020).

properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-thiophen-2-ylethyl)thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S3/c17-22(18,15-4-2-10-21-15)16(11-13-6-8-19-12-13)7-5-14-3-1-9-20-14/h1-4,6,8-10,12H,5,7,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUDAHRKLADSCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCN(CC2=COC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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